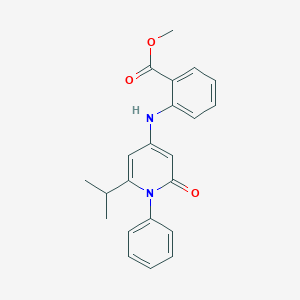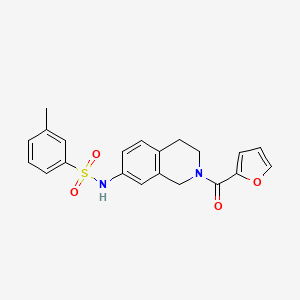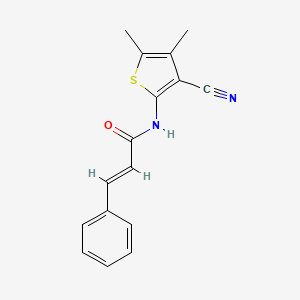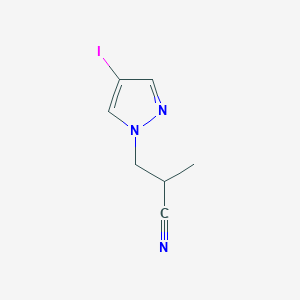
6-Bromo-4-methylpyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Bromination : 2-methyl-4-aminopyridine is reacted with 48% hydrobromic acid (HBr) under cooling conditions. Bromine is slowly added, followed by the addition of sodium nitrite solution. The reaction mixture is then adjusted to pH 9 using sodium hydroxide. The product is extracted with ethyl acetate, dried, and concentrated to obtain 4-methyl-3-bromopyridine .
Molecular Structure Analysis
The molecular structure of 6-bromo-4-methylpyridine-3-sulfonyl chloride consists of a pyridine ring with a bromine atom at position 6 and a sulfonyl chloride group at position 3. The chlorine atom is attached to the sulfur atom of the sulfonyl group .
Applications De Recherche Scientifique
1. Synthesis of Heterocyclic Compounds
"6-Bromo-4-methylpyridine-3-sulfonyl chloride" has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a reagent in organic synthesis. For instance, it plays a crucial role in the formation of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction, showcasing its efficiency in facilitating one-pot, multi-component condensation reactions under solvent-free conditions (Velpula et al., 2015).
2. Complexation with Metal Ions
Research has shown the ability of sulfonylated compounds, including derivatives of "this compound," to form complexes with metal ions such as Ni(II) and Fe(II). These complexes have potential applications in catalysis, pharmaceuticals, and material science. The complexation process highlights the reactivity of these compounds towards metal ions, suggesting their utility in the development of new materials and catalysts (Orie et al., 2021).
3. Catalysis
"this compound" and its derivatives have been utilized as catalysts in chemical reactions, demonstrating their potential in facilitating various organic transformations. For example, its use as a catalyst in the synthesis of xanthene derivatives under solvent-free conditions indicates its efficiency and versatility in promoting organic reactions. The ability to act as a catalyst for different chemical transformations underscores its importance in the field of synthetic organic chemistry (Shirini et al., 2014).
4. Annulation Reactions
Its involvement in annulation reactions, particularly in the formation of synthetically challenging and pharmaceutically relevant heterocyclic compounds, further highlights its utility in organic synthesis. The compound facilitates the efficient formation of various ring structures, proving its value in constructing complex molecular architectures (Ahmed et al., 2013).
Propriétés
IUPAC Name |
6-bromo-4-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQXFAILSCWGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1592629-33-8 |
Source


|
| Record name | 6-bromo-4-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)
![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)





![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)

![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)


![2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2605780.png)